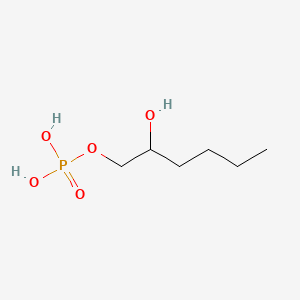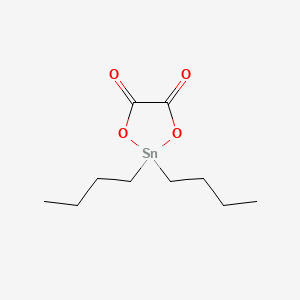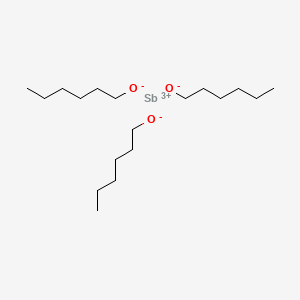
Antimony tri(hexanolate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimony tri(hexanolate) is an organometallic compound consisting of antimony and hexanolate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Antimony tri(hexanolate) can be synthesized through the reaction of antimony trichloride with hexanol in the presence of a base. The reaction typically proceeds as follows:
SbCl3+3C6H13OH→Sb(OCH2C5H11)3+3HCl
The reaction is carried out under an inert atmosphere to prevent oxidation, and the temperature is maintained at around 60-80°C. The product is then purified through recrystallization or distillation.
Industrial Production Methods: Industrial production of antimony tri(hexanolate) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography.
Types of Reactions:
Oxidation: Antimony tri(hexanolate) can undergo oxidation to form antimony pentoxide and hexanoic acid.
Reduction: It can be reduced to elemental antimony and hexanol.
Substitution: The hexanolate ligands can be substituted with other alkoxides or ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas or a reducing agent such as lithium aluminum hydride.
Substitution: Other alcohols or alkoxides in the presence of a base.
Major Products:
Oxidation: Antimony pentoxide and hexanoic acid.
Reduction: Elemental antimony and hexanol.
Substitution: Antimony tri(alkoxide) and the corresponding alcohol.
Aplicaciones Científicas De Investigación
Antimony tri(hexanolate) has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Materials Science: It is used in the preparation of antimony-containing materials with unique electronic and optical properties.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the treatment of parasitic infections.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism by which antimony tri(hexanolate) exerts its effects involves the coordination of the hexanolate ligands to the antimony center. This coordination alters the electronic properties of the antimony, making it more reactive in certain chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally involve the activation of substrates through coordination to the antimony center.
Comparación Con Compuestos Similares
Antimony tri(ethanolate): Similar in structure but with ethanolate ligands instead of hexanolate.
Antimony tri(propanolate): Similar in structure but with propanolate ligands.
Antimony tri(butanolate): Similar in structure but with butanolate ligands.
Uniqueness: Antimony tri(hexanolate) is unique due to the longer carbon chain of the hexanolate ligands, which can influence its solubility, reactivity, and the properties of the materials it forms. This makes it particularly useful in applications where these properties are important, such as in the preparation of specialty materials and catalysts.
Propiedades
Número CAS |
93840-05-2 |
|---|---|
Fórmula molecular |
C18H39O3Sb |
Peso molecular |
425.3 g/mol |
Nombre IUPAC |
antimony(3+);hexan-1-olate |
InChI |
InChI=1S/3C6H13O.Sb/c3*1-2-3-4-5-6-7;/h3*2-6H2,1H3;/q3*-1;+3 |
Clave InChI |
SDTZPDJDSPNCEJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[O-].CCCCCC[O-].CCCCCC[O-].[Sb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



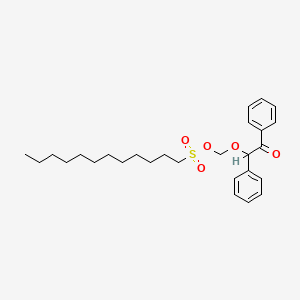

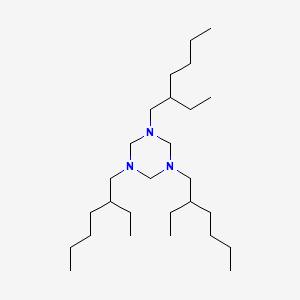
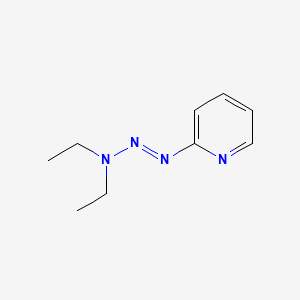


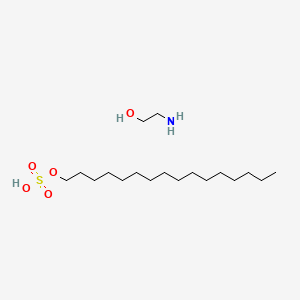
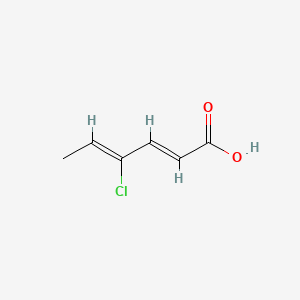
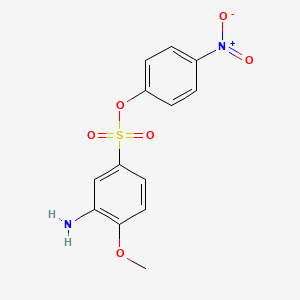
![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)

